Magnesium;propane;iodide
Description
Magnesium iodide (MgI₂) is an inorganic compound composed of magnesium and iodine. It exists in hydrated forms (e.g., MgI₂·8H₂O, MgI₂·6H₂O) and anhydrous forms, with distinct solubility and thermal properties . It is highly hygroscopic and deliquesces in air, making it challenging to isolate in anhydrous form. MgI₂ is used in organic synthesis as a catalyst, particularly in Grignard reactions, and exhibits unique ionic conductivity and hydration dynamics .
Properties
CAS No. |
1068-56-0 |
|---|---|
Molecular Formula |
C3H7IMg |
Molecular Weight |
194.30 g/mol |
IUPAC Name |
magnesium;propane;iodide |
InChI |
InChI=1S/C3H7.HI.Mg/c1-3-2;;/h3H,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
XGITVAYMIKUXIN-UHFFFAOYSA-M |
Canonical SMILES |
C[CH-]C.[Mg+2].[I-] |
Origin of Product |
United States |
Preparation Methods
Magnesium propane iodide can be synthesized through several methods. One common approach is the reaction of magnesium metal with propane iodide in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent the formation of unwanted by-products. The general reaction is as follows:
Mg+C3H7I→C3H7MgI
In industrial settings, the production of magnesium propane iodide may involve more complex procedures, including the use of catalysts and high-pressure conditions to increase yield and efficiency.
Chemical Reactions Analysis
Magnesium propane iodide undergoes a variety of chemical reactions, making it a valuable reagent in organic synthesis. Some of the key reactions include:
-
Nucleophilic Addition: : Magnesium propane iodide can add to carbonyl compounds (aldehydes and ketones) to form alcohols. This reaction is widely used in the synthesis of secondary and tertiary alcohols.
C3H7MgI+R2C=O→R2C(OH)C3H7
-
Substitution Reactions:
C3H7MgI+R-X→R-C3H7+MgX2
-
Reduction Reactions: : Magnesium propane iodide can reduce certain organic compounds, such as nitriles and esters, to amines and alcohols, respectively.
Scientific Research Applications
Magnesium propane iodide has numerous applications in scientific research, particularly in the fields of chemistry and materials science. Some of its key applications include:
Organic Synthesis: It is widely used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Polymer Chemistry: It can be used to initiate polymerization reactions, leading to the formation of various polymeric materials.
Material Science: Magnesium propane iodide is used in the preparation of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers.
Mechanism of Action
The mechanism of action of magnesium propane iodide involves the formation of a highly reactive organomagnesium intermediate. This intermediate can then participate in various chemical reactions, such as nucleophilic addition and substitution. The reactivity of the compound is largely due to the presence of the magnesium-carbon bond, which is highly polarized and can readily form new bonds with other molecules.
Comparison with Similar Compounds
Comparison with Similar Magnesium Halides
Magnesium Chloride (MgCl₂) and Magnesium Bromide (MgBr₂)
Magnesium iodide differs from other magnesium halides in solubility, hydration behavior, and thermal stability:
MgI₂ has the lowest charge density among magnesium halides, leading to weaker ion-dipole interactions and faster dissolution kinetics. Its hydrogen-bond-weakening effect in aqueous solutions is more pronounced than MgCl₂ or MgBr₂ due to the larger iodide anion .
Comparison with Other Metal Iodides
Calcium Iodide (CaI₂) and Potassium Iodide (KI)
MgI₂ is less soluble than KI but more reactive in forming coordination complexes (e.g., Mg(NH₃)₆I₂) .
Charge Density and Hydration Effects
The hydrogen-bond-weakening trend for cations paired with iodide follows:
Na⁺ < K⁺ < Mg²⁺
Mg²⁺’s high charge density amplifies the disruptive effect of iodide on water’s hydrogen-bond network, making MgI₂ more effective in destabilizing hydration shells than NaI or KI .
Comparison with Organomagnesium Compounds
Grignard Reagents (e.g., CH₃MgI)
MgI₂ is a precursor to Grignard reagents like methylmagnesium iodide (CH₃MgI), which are pivotal in forming carbon-carbon bonds. Compared to propane derivatives (e.g., Mg-C₃H₇I), MgI₂-based reagents exhibit:
- Higher Reactivity : Due to iodide’s superior leaving-group ability.
- Lower Thermal Stability : CH₃MgI decomposes faster than CH₃MgBr or CH₃MgCl .
Research Findings and Industrial Relevance
- Topological Descriptors: MgI₂’s structural properties have been analyzed using modified polynomials to predict reactivity, aiding in the design of analogous compounds .
- Fungal Inhibition : MgI₂ is less effective than MgSO₄ or KI in suppressing fungal growth, achieving only 58% inhibition compared to KI’s 93% spore germination blockage .
- Ionic Conductivity : MgI₂’s conductivity increases significantly at low concentrations (41–94 S·cm²/mol at 18°C), outperforming MgCl₂ in dilute solutions .
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